

Roemerine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Roemerine is a naturally occurring aporphine alkaloid found in various plant species, including those of the Papaver and Nelumbo genera.[1][2][3] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antifungal, antibacterial, and neuroactive properties.[1][4][5][6] This technical guide provides an in-depth overview of the chemical structure of **roemerine**, its physicochemical and spectroscopic properties, and a detailed examination of its chemical synthesis. The information is presented to support ongoing research and development efforts centered on this promising bioactive compound.

Chemical Structure and Properties of Roemerine

Roemerine is characterized by a tetracyclic aporphine core structure. The specific stereochemistry of naturally occurring (-)-**roemerine** is (R).[1][7]

Chemical Structure:



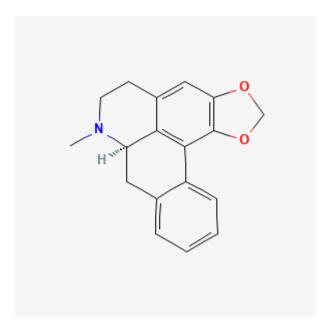


Figure 1: 2D Chemical Structure of Roemerine

Table 1: Chemical Identifiers and Properties of Roemerine



Property	Value	Reference(s)
Molecular Formula	C18H17NO2	[1][7][8]
Molecular Weight	279.33 g/mol	[7][8]
IUPAC Name	(6aR)-7-methyl-5,6,6a,7- tetrahydro-4H-[4] [7]dioxolo[4,5- g]benzo[de]quinoline	[1][7]
CAS Registry Number	548-08-3	[1][7]
Appearance	Pale yellow solid	[9]
Melting Point	130–132 °C	[9]
Solubility	Soluble in Chloroform	[3]
InChI	InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m1/s1	[7][8]
InChlKey	JCTYWRARKVGOBK- CQSZACIVSA-N	[7][8]
SMILES	CN1CCC2=CC3=C(C4=C2[C @H]1CC5=CC=CC=C54)OCO 3	[1][8]

Table 2: Spectroscopic Data for Roemerine



Spectroscopic Technique	Key Observations	Reference(s)
¹ H NMR	The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methylenedioxy protons, the N-methyl group, and the aliphatic protons of the tetracyclic system. The specific chemical shifts and coupling constants are essential for structural confirmation.	[10]
¹³ C NMR	The carbon NMR spectrum shows distinct signals for the aromatic carbons, the methylenedioxy carbon, the N-methyl carbon, and the aliphatic carbons of the aporphine core.	[8]
Mass Spectrometry (MS)	The mass spectrum typically shows a prominent molecular ion peak [M]+ or protonated molecule [M+H]+ at m/z 279 or 280, respectively. Fragmentation patterns can provide further structural information.	[8]
Infrared (IR) Spectroscopy	The IR spectrum exhibits characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methylenedioxy group.	[11][12]
UV-Vis Spectroscopy	The UV spectrum in methanol typically shows absorption	[3]

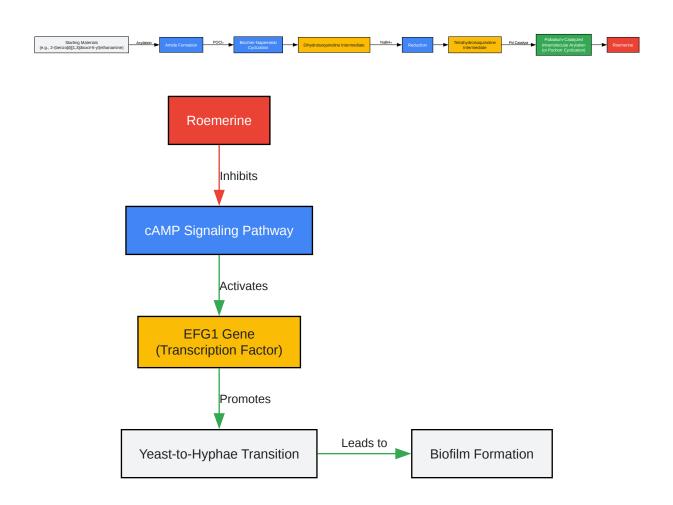


maxima around 230 and 272 nm.

Synthesis of Roemerine

The total synthesis of **roemerine** and its enantiomers has been accomplished through various strategies. A common approach involves the construction of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediate, followed by cyclization to form the aporphine core. One established method is the Bischler-Napieralski reaction followed by a Pschorr cyclization. More recent methods also employ palladium-catalyzed intramolecular coupling reactions.

Below is a generalized workflow for the synthesis of **roemerine**.



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